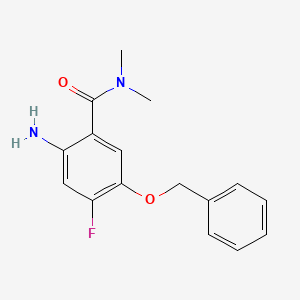
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Cat. No. B3157261
Key on ui cas rn:
847861-66-9
M. Wt: 288.32 g/mol
InChI Key: IGPRJZKVWLCIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432392B2
Procedure details


To a solution of 5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide (1.06 g) in THF (3 mL) were added ethanol (12 mL) and water (1.5 mL), and to the solution were added ammonium chloride (893 mg) and reduced iron (933 mg). The resultant mixture was heated under reflux for 2 hours, allowed to stand for cooling to room temperature, and filtered through a Celite. The filtrate was concentrated and the residue was diluted with ethyl acetate. The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine, dried over sodium sulfate, and concentrated to give 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide (984 mg) as a crude product.
Name
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
Quantity
1.06 g
Type
reactant
Reaction Step One





[Compound]
Name
reduced iron
Quantity
933 mg
Type
reactant
Reaction Step Two

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([F:23])=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([CH:19]=1)[C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[Cl-].[NH4+]>C1COCC1>[NH2:20][C:12]1[CH:11]=[C:10]([F:23])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:19][C:13]=1[C:14]([N:16]([CH3:18])[CH3:17])=[O:15] |f:3.4|
|
Inputs


Step One
|
Name
|
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)N(C)C)C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
893 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
[Compound]
|
Name
|
reduced iron
|
|
Quantity
|
933 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)N(C)C)C=C(C(=C1)F)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 984 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
